N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER

Vue d'ensemble

Description

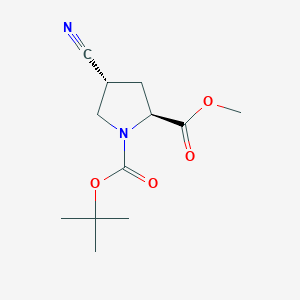

(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, methylamine, and cyanide sources.

Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrrolidine ring. This can be achieved through various methods, including catalytic hydrogenation or cycloaddition reactions.

Functional Group Introduction:

Industrial Production Methods

Industrial production of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyanide group to other functional groups such as amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Activité Biologique

N-BOC-trans-4-cyano-L-proline methyl ester is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is primarily utilized in peptide synthesis and as a building block in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- Formula: C₁₂H₁₈N₂O₄

- Molecular Weight: 254.286 g/mol

- CAS Number: 194163-91-2

- MDL Number: MFCD03094915

Physical Properties:

- Appearance: Solid

- Hazard Classification: Irritant

This compound exhibits several biological activities, primarily through its interactions with various biological targets:

-

Inhibition of Enzymatic Activity:

- The compound has been studied for its ability to inhibit prolyl oligopeptidase (POP), an enzyme involved in the cleavage of proline-containing peptides. Inhibition of POP can lead to increased levels of neuropeptides, which may have implications in treating neurodegenerative diseases.

-

Modulation of Protein Synthesis:

- As a proline analog, this compound can influence protein synthesis pathways, particularly in muscle tissue. Research indicates that it may enhance protein synthesis, which is beneficial in conditions like cachexia associated with chronic diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

- Neuroprotective Effects:

- In a study evaluating neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In Vivo Studies

Research also includes in vivo studies that highlight the compound's effects on living organisms:

- Muscle Wasting Models:

- In animal models of muscle wasting, administration of this compound resulted in increased muscle mass and improved physical performance metrics. These findings indicate its potential as a therapeutic agent for conditions like sarcopenia and cachexia.

Case Studies

-

Case Study on Cachexia:

- A clinical trial involving patients with cancer-related cachexia assessed the efficacy of this compound as an adjunct therapy. Results showed improved appetite and weight gain compared to control groups, suggesting its role in enhancing nutritional status during cancer treatment.

-

Neurodegenerative Disease Model:

- In a mouse model of Alzheimer's disease, treatment with this compound led to reduced amyloid plaque formation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKJIQVORAVHE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592159 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-91-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.